molecular formula C12H16N2O2 B14764604 Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate

Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate

Cat. No.: B14764604
M. Wt: 220.27 g/mol
InChI Key: NONZQLATYACCHS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrrolidine ring attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyrrolidin-1-yl)benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate
  • Methyl 3-(pyrrolidin-1-yl)benzoate
  • 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one

Uniqueness

Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate is unique due to the specific positioning of the amino and pyrrolidinyl groups on the benzoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-amino-3-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-5-4-6-10(11(9)13)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3

InChI Key

NONZQLATYACCHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N2CCCC2)N

Origin of Product

United States

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